molecular formula C16H15N3O3 B2728575 N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide CAS No. 1351644-24-0

N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Cat. No. B2728575
CAS RN: 1351644-24-0
M. Wt: 297.314
InChI Key: VNNBRLLQHXDOGA-UHFFFAOYSA-N
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Description

N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide, also known as IOX1, is a small molecule inhibitor that targets histone demethylases. It has been extensively studied for its potential applications in cancer research and drug development.

Scientific Research Applications

Enantioselective Cyclopropanation

The enantioselective cyclopropanation of indoles using carbohydrate-based bis(oxazoline) ligands highlights a method for constructing all-carbon quaternary stereocenters. This approach is critical for synthesizing indole alkaloids, demonstrating the compound's utility in creating complex molecular architectures with high stereochemical control (Özüduru et al., 2012).

Intramolecular [4 + 2] Cycloaddition

Research on ynamides reacting with conjugated enynes via intramolecular [4 + 2] cycloaddition to produce substituted indolines, which can be further transformed into indoles, showcases the compound's role in facilitating complex cyclization reactions. This process allows for the efficient assembly of indoline and indole structures with significant substitution patterns, underscoring its importance in synthetic organic chemistry (Dunetz & Danheiser, 2005).

Antiproliferative Activity

The synthesis and crystal structure determination of a related compound, 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, has been investigated for its significant inhibitory activity against certain cancer cell lines. This research illustrates the potential therapeutic applications of derivatives of the initial compound, highlighting its relevance in medicinal chemistry (Lu et al., 2021).

Radical Addition Reactions

The compound's derivatives have been employed in radical addition reactions with N-acyl oxazolidinones of indole carboxylic acids, leading to the synthesis of bisindole compounds. These reactions demonstrate the compound's versatility in enabling novel synthetic pathways for the construction of biologically interesting molecules (Lindsay et al., 2007).

properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14(11-5-6-11)18-16-17-12(9-22-16)15(21)19-8-7-10-3-1-2-4-13(10)19/h1-4,9,11H,5-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNBRLLQHXDOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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